molecular formula C6H7N5S B1418244 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1105191-09-0

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No. B1418244
CAS RN: 1105191-09-0
M. Wt: 181.22 g/mol
InChI Key: CYGRXZYWTPYCEK-UHFFFAOYSA-N
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Description

“3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . They have been widely studied due to their diverse biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines generally involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a triazolo[4,5-d]pyrimidine core with an ethyl group at the 3-position and a thiol group at the 7-position .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, the thiol group can undergo various reactions such as oxidation, alkylation, and formation of disulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, it would likely be a solid at room temperature .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Rearrangement Techniques : The rearrangement of thiazolopyrimidines into triazolopyrimidines through C=N bond reduction demonstrates a method for preparing structurally complex compounds, highlighting the versatility of triazolopyrimidine frameworks in synthetic chemistry (Lashmanova et al., 2019).
  • Crystal Structure Analysis : The analysis of 6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one provides insights into the geometric and electronic structures of triazolopyrimidine derivatives, contributing to the understanding of their reactivity and potential applications (Zeng et al., 2009).

Potential Biological Activities and Applications

  • Antitumor Activity : The unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity showcases the therapeutic potential of triazolopyrimidine derivatives in oncology. This research highlights the ability of these compounds to exhibit strong antiproliferative activity against a panel of human tumor cell lines (Lauria et al., 2013).
  • Antimicrobial Activity : The synthesis and evaluation of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their antimicrobial activity demonstrate the potential of triazolopyrimidines as antimicrobial agents. This study showed that most of the tested compounds exhibited antimicrobial activities comparable to those of standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).

Future Directions

The future directions for the study of “3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” could include further investigation of its biological activities and potential applications in medicine or other fields .

Biochemical Analysis

Biochemical Properties

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By altering the phosphorylation status of key signaling proteins, this compound can influence gene expression and cellular metabolism. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. This compound has been shown to be relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its decomposition. In vitro and in vivo studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged inhibition of kinase activity and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity and modulate cell signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt mitochondrial function and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. This compound can inhibit the activity of kinases and phosphatases, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of various metabolites that may contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and organelles. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and interactions with targeting signals .

properties

IUPAC Name

3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRXZYWTPYCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=S)N=CN2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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